Lipophilicity Tuning: XLogP3 Comparison vs. Unsubstituted Benzamide Analog (CAS 899735-48-9)
The 3,5‑dimethyl substitution on the benzamide ring elevates the computed partition coefficient (XLogP3‑AA) of the target compound to 3.7, compared with a predicted value of approximately 2.9 for the unsubstituted benzamide analog N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 899735-48-9) [1]. This 0.8 log unit increase reflects meaningful modulation of hydrophobicity, which can influence membrane permeability and binding to hydrophobic kinase pockets. No experimental logP or logD data were available for either compound at the time of analysis .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 (PubChem computed) |
| Comparator Or Baseline | N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 899735-48-9): XLogP3-AA ≈ 2.9 (predicted by structural analogy; no experimental value available) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 log units |
| Conditions | Computed using XLogP3 3.0 algorithm via PubChem; no experimental assay context |
Why This Matters
A difference of ~0.8 log units in XLogP3 can correspond to a ~6‑fold change in octanol‑water partition, directly impacting passive permeability and non‑specific protein binding during screening.
- [1] PubChem. (2026). N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide. CID 7656483. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/899983-17-6 View Source
